molecular formula C51H98O6 B12398426 Glyceryl-D5 trihexadecanoate

Glyceryl-D5 trihexadecanoate

Cat. No.: B12398426
M. Wt: 812.3 g/mol
InChI Key: PVNIQBQSYATKKL-JVEITNHCSA-N
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Description

Glyceryl-D5 trihexadecanoate: is a deuterated form of glyceryl trihexadecanoate, also known as tripalmitin. It is a triglyceride where the glycerol backbone is substituted with deuterium atoms. The compound has the chemical formula C51H93D5O6 and a molecular weight of 812.35 g/mol . This compound is often used as a reference material in various analytical applications due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl-D5 trihexadecanoate can be synthesized through the esterification of deuterated glycerol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Glyceryl-D5 trihexadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mono- and diglycerides, as well as free fatty acids.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and palmitic acid.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triglycerides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Transesterification: Methanol or ethanol in the presence of a base catalyst such as sodium methoxide (NaOCH3).

Major Products:

Scientific Research Applications

Glyceryl-D5 trihexadecanoate has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of triglycerides.

    Biological Studies: Employed in lipidomics to study lipid metabolism and the role of triglycerides in various biological processes.

    Medical Research: Investigated for its potential role in drug delivery systems and as a model compound for studying the metabolism of triglycerides in the human body.

    Industrial Applications: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of glyceryl-D5 trihexadecanoate involves its metabolism in the body. The compound is hydrolyzed by lipases to release glycerol and palmitic acid. These metabolites are then utilized in various metabolic pathways, including energy production and the synthesis of other lipids. The deuterium labeling allows for the tracking of these metabolic processes using analytical techniques such as mass spectrometry .

Comparison with Similar Compounds

    Glyceryl trihexadecanoate (Tripalmitin): The non-deuterated form of glyceryl-D5 trihexadecanoate.

    Glyceryl tristearate (Tristearin): A triglyceride with stearic acid instead of palmitic acid.

    Glyceryl trioleate (Triolein): A triglyceride with oleic acid instead of palmitic acid.

Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to its non-deuterated counterpart, glyceryl trihexadecanoate, the deuterated form provides enhanced sensitivity and specificity in mass spectrometry and NMR spectroscopy. Additionally, the deuterium labeling allows for the detailed study of metabolic pathways and the tracking of lipid metabolism in biological systems .

Properties

Molecular Formula

C51H98O6

Molecular Weight

812.3 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D

InChI Key

PVNIQBQSYATKKL-JVEITNHCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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